
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride
描述
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H3BrClF3O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of bromine, trifluoromethoxy, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.
作用机制
Target of Action
The primary targets of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride are likely to be organic compounds containing nucleophilic functional groups, such as amines or alcohols. The sulfonyl chloride group is highly reactive and can form covalent bonds with these nucleophiles .
Mode of Action
This compound likely interacts with its targets through nucleophilic substitution reactions. The sulfonyl chloride group is susceptible to attack by nucleophiles, leading to the formation of sulfonamides or sulfonic esters .
Action Environment
Environmental factors such as pH and temperature could influence the reactivity of this compound. For example, the compound might be more reactive under acidic conditions, which could promote the formation of the sulfonyl chloride group .
生化分析
Biochemical Properties
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a sulfonylating agent, which means it can introduce a sulfonyl group into other molecules. This interaction is essential in the modification of biomolecules, affecting their function and activity. For instance, it can react with amino acids, peptides, and proteins, leading to the formation of sulfonamide bonds, which are important in the development of pharmaceuticals .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular responses. These effects are crucial in understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular activity. Additionally, the compound’s sulfonyl chloride group can react with nucleophiles, such as amino acids, forming stable sulfonamide bonds that alter the structure and function of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or light. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes in cellular activity persisting even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic activity. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites within cells. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to study these aspects in detail .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-Bromo-4-(trifluoromethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-Bromo-4-(trifluoromethoxy)benzene
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
化学反应分析
Types of Reactions
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Derivatives: Formed by reaction with thiols
科学研究应用
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the bromine atom.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
属性
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWRUCDVDGRSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




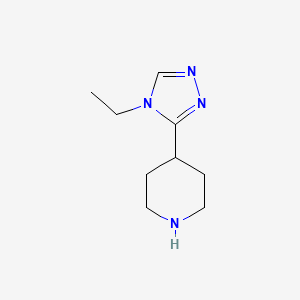
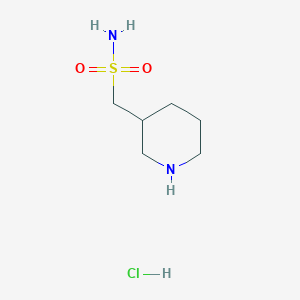
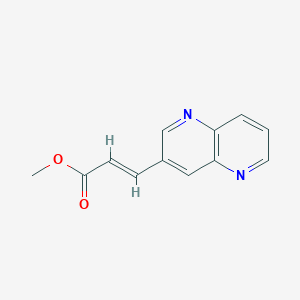
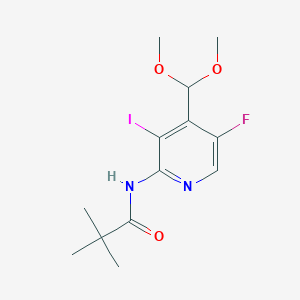
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)
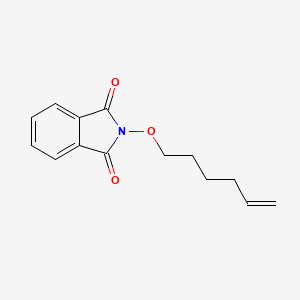
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)
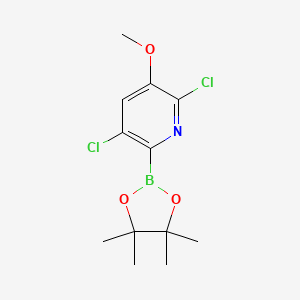
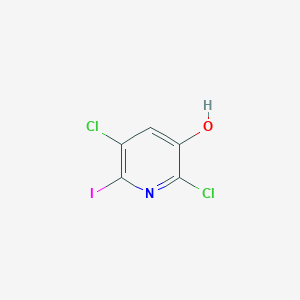
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)
